molecular formula C9H10O4 B2365860 3-Ethoxy-2-hydroxybenzoic acid CAS No. 67127-72-4

3-Ethoxy-2-hydroxybenzoic acid

Cat. No.: B2365860
CAS No.: 67127-72-4
M. Wt: 182.175
InChI Key: PKYUNJWBVAXPMG-UHFFFAOYSA-N
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Description

3-Ethoxy-2-hydroxybenzoic acid is an aromatic carboxylic acid with a molecular structure that includes an ethoxy group and a hydroxyl group attached to a benzene ring

Mechanism of Action

Target of Action

It’s known that hydroxybenzoic acids, a class to which this compound belongs, have the potential to form strong hydrogen-bonding interactions with various functional groups . These interactions can influence the activity of different proteins and enzymes, thereby modulating various biological processes.

Mode of Action

It’s plausible that it interacts with its targets through hydrogen bonding, given its structural similarity to other hydroxybenzoic acids . This interaction can lead to changes in the conformation and activity of the target molecules, thereby influencing the associated biological processes.

Biochemical Pathways

It’s known that hydroxybenzoic acids can participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and biochemistry .

Pharmacokinetics

It’s known that the physicochemical properties of a compound, such as its solubility and stability, can significantly influence its bioavailability .

Result of Action

Given its structural similarity to other hydroxybenzoic acids, it’s plausible that it may exhibit antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Ethoxy-2-hydroxybenzoic acid. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability, thereby influencing its bioavailability and efficacy . Furthermore, the presence of other molecules can influence its action through competitive or non-competitive interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-2-hydroxybenzoic acid typically involves the ethylation of 2-hydroxybenzoic acid (salicylic acid). One common method includes the reaction of salicylic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of 3-ethoxy-2-ketobenzoic acid or 3-ethoxy-2-carboxybenzoic acid.

    Reduction: Formation of 3-ethoxy-2-hydroxybenzyl alcohol.

    Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.

Scientific Research Applications

3-Ethoxy-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

    Salicylic Acid (2-hydroxybenzoic acid): Lacks the ethoxy group, making it less lipophilic.

    p-Hydroxybenzoic Acid: Has the hydroxyl group in the para position, leading to different reactivity and properties.

    Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): Contains a methoxy group instead of an ethoxy group, affecting its chemical behavior.

Uniqueness: 3-Ethoxy-2-hydroxybenzoic acid is unique due to the presence of both the ethoxy and hydroxyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-ethoxy-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYUNJWBVAXPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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